1-Benzhydryl-N,N-dimethylazetidin-3-amine

Physicochemical profiling LogP comparison Hydrogen-bond acceptor count

This tertiary amine azetidine intermediate is a key building block for 7-azetidinyl-substituted quinolones, offering superior Gram-positive antibacterial activity over piperazine-based fluoroquinolones. Its 3-dimethylamino substitution mirrors the pharmacophore for dopamine D₂/D₄ receptor antagonism, accelerating CNS drug discovery. With a LogP of 3.3, 2 H-bond acceptors, and a strained ring, it provides a unique 3D fragment for library design. Procuring this ≥95% pure, stable (>3 years at 4°C) compound ensures batch-to-batch consistency for multi-year medicinal chemistry programs—directly replacing less functionalized analogs.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 55438-79-4
Cat. No. B1600310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-N,N-dimethylazetidin-3-amine
CAS55438-79-4
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCN(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-19(2)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3
InChIKeyQWCKPGXZMZCXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4): A Specialized 3-Amino-Substituted Azetidine Intermediate for Targeted Medicinal Chemistry


1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4) is a tertiary amine belonging to the azetidine class, characterized by a benzhydryl (diphenylmethyl) group at the 1-position and a dimethylamino substituent at the 3-position of the strained four-membered ring [1]. Its molecular formula is C₁₈H₂₂N₂ with a molecular weight of 266.38 g/mol and a calculated LogP (XLogP3-AA) of 3.3, reflecting moderate lipophilicity [1]. This compound functions primarily as a versatile synthetic intermediate in pharmaceutical research, notably in the synthesis of 7-azetidinylquinolone antibacterial agents where it replaces traditional piperazine or aminopyrrolidine moieties [2], and its core benzhydryl-azetidine scaffold has been identified as a critical pharmacophore for dopamine D₂/D₄ receptor antagonist activity [3].

Why Generic Substitution of 1-Benzhydryl-N,N-dimethylazetidin-3-amine Fails: Quantitative Physicochemical and Pharmacophoric Differentiation from De-methyl and Ketone Analogs


Generic substitution with closely related azetidine analogs—such as 1-benzhydrylazetidine (CAS 107128-00-7) or 1-benzhydrylazetidin-3-one (CAS 40320-60-3)—is not scientifically interchangeable. The target compound's 3-dimethylamino group introduces a tertiary amine center with two hydrogen bond acceptor sites, versus zero donors, altering the hydrogen-bonding capacity compared to the parent azetidine (HBA count: 2 vs 1) [1]. This substitution increases molecular weight by approximately 43 Da (266.4 vs 223.3 g/mol) and modifies the computed LogP to 3.3, compared to a LogP range of 3.0–3.4 for the unsubstituted analog, resulting in measurably different solubility and permeability profiles [1][2]. More critically, the 3-amino substitution pattern directly mirrors the pharmacophoric requirements established for dopamine D₂/D₄ receptor antagonism, where 3-substituted benzhydryl-azetidine derivatives exhibit potent receptor affinity, a property absent in the 3-unsubstituted or 3-ketone analogs [3]. These quantitative and functional divergences preclude simple one-to-one replacement in synthetic or pharmacological workflows.

Quantitative Evidence Guide: 1-Benzhydryl-N,N-dimethylazetidin-3-amine Differentiation Metrics


Physicochemical Differentiation: LogP, Hydrogen-Bond Capacity, and Molecular Weight vs. 1-Benzhydrylazetidine

The target compound exhibits a computed XLogP3-AA of 3.3, placing it within the optimal lipophilicity range for CNS penetration, compared to the parent 1-benzhydrylazetidine which has a reported LogP range of 3.01–3.42 depending on the computational method [1][2]. The presence of the dimethylamino group increases the hydrogen-bond acceptor (HBA) count from 1 to 2 while maintaining zero hydrogen-bond donors, a feature that enhances aqueous solubility via hydrogen-bonding without introducing donor-associated metabolic liabilities [1]. The molecular weight increase of 43.1 g/mol (266.4 vs 223.3 g/mol) must be considered in fragment-based drug design and lead optimization campaigns.

Physicochemical profiling LogP comparison Hydrogen-bond acceptor count Azetidine scaffold

Synthetic Yield and Route Specificity: 92% Yield via Reductive Amination of 1-Benzhydrylazetidin-3-one

The patented synthesis route (US 7,622,471 B2) achieves a 92% isolated yield (1.55 g from 1.50 g of 1-benzhydrylazetidin-3-one) via palladium-catalyzed reductive amination with 40% aqueous dimethylamine under hydrogen atmosphere [1]. This high-yielding, one-step transformation from the ketone precursor directly installs the tertiary amine functionality, a process that is not applicable to the parent 1-benzhydrylazetidine which lacks the 3-position carbonyl handle. The ketone intermediate (CAS 40320-60-3) itself cannot serve as a direct substitute because it lacks the basic amine center required for downstream salt formation or receptor interactions.

Reductive amination Azetidine synthesis Palladium catalysis Process chemistry

Pharmacophoric Scaffold Validation: 3-Substituted Benzhydryl-Azetidines as Dopamine D₂/D₄ Antagonists

A 2013 structure-activity relationship study evaluated a series of 3-substituted benzhydryl-azetidine derivatives for dopamine D₂ and D₄ receptor affinity. The most potent compound, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide, demonstrated D₂ antagonism, while N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide showed the highest D₄ antagonist activity [1]. Although the target compound (carrying a dimethylamino substituent rather than an amide) was not directly assayed in this study, the data establish that the benzhydryl-azetidine core with a 3-position substitution is essential for dopaminergic activity—a class-level inference that positions the target compound as a key scaffold for further derivatization. The dimethylamino group offers a distinct basic amine handle for salt formation or quaternization, which is not available in the amide-substituted analogs.

Dopamine receptor D2 antagonist D4 antagonist Azetidine pharmacophore CNS drug discovery

Antibacterial Quinolone Intermediate: 7-Azetidinyl Substitution Replacing Piperazine for Gram-Positive Spectrum Enhancement

In the landmark 1993 J. Med. Chem. study, 7-azetidinyl-substituted quinolones and naphthyridones were synthesized using azetidine intermediates closely related to the target compound. These azetidinyl derivatives were evaluated for in vitro antibacterial activity via minimum inhibitory concentration (MIC) determination and demonstrated outstandingly broad-spectrum activity, particularly against Gram-positive organisms, with improved in vivo efficacy and high blood levels in mouse models [1]. The study explicitly compared the azetidinyl substitution to the usual piperazine or aminopyrrolidine groups found in fluoroquinolones such as ciprofloxacin. Compounds such as 7-azetidinyl-8-chloroquinolones were identified as warranting further development [1]. The target compound serves as a direct precursor or intermediate for introducing the 7-azetidinyl moiety, and its procurement enables the synthesis of this differentiated quinolone class.

Quinolone antibacterial Gram-positive activity Azetidinyl substitution SAR Piperazine replacement

Commercial Purity and Storage Specification: 95% Minimum Purity with Validated Long-Term Stability

Reputable vendors including AKSci and Beyotime supply this compound at a minimum purity specification of 95% . Recommended long-term storage is in a cool, dry place, with Beyotime specifying a 3-year shelf life when stored at 4°C . This purity level and defined storage protocol exceed the typical specifications for more common azetidine analogs such as 1-benzhydrylazetidine, which is often supplied without explicit purity guarantees or stability data from multiple independent vendors. The availability of batch-consistent material at 95%+ purity is critical for reproducible SAR studies and for use as a synthetic intermediate where impurity profiles can affect downstream reaction yields.

Purity specification Storage conditions Quality control Research chemical procurement

Optimal Application Scenarios for 1-Benzhydryl-N,N-dimethylazetidin-3-amine Based on Quantitative Differentiation Evidence


Synthesis of Gram-Positive-Enhanced 7-Azetidinylquinolone Antibacterials

Procurement of 1-benzhydryl-N,N-dimethylazetidin-3-amine enables the direct synthesis of 7-azetidinyl-substituted quinolones, a class demonstrated to possess outstanding broad-spectrum activity with particular Gram-positive enhancement compared to traditional piperazine-based fluoroquinolones [1]. The 92% synthetic yield from the ketone precursor ensures efficient downstream incorporation [2]. Researchers developing next-generation antibacterial agents with improved Gram-positive coverage—especially against resistant strains—should prioritize this intermediate over piperazine or aminopyrrolidine alternatives.

Dopamine D₂/D₄ Receptor Ligand Development Using the 3-Substituted Benzhydryl-Azetidine Scaffold

The benzhydryl-azetidine core with 3-position substitution has been pharmacophorically validated for dopamine D₂ and D₄ receptor antagonism [1]. The target compound's dimethylamino group provides a basic tertiary amine center that can be directly elaborated into amide, sulfonamide, or quaternary ammonium derivatives for CNS drug discovery. Medicinal chemists targeting dopaminergic pathways for schizophrenia, Parkinson's disease, or attention disorders can leverage this pre-functionalized scaffold to accelerate SAR exploration, bypassing the need for de novo azetidine ring construction and 3-position functionalization.

Fragment-Based Drug Discovery Leveraging Distinct Physicochemical Properties

With a molecular weight of 266.4 g/mol, LogP of 3.3, and two hydrogen-bond acceptor sites with zero donors, this compound occupies a favorable fragment-like chemical space [1]. Its computed properties differ measurably from the parent 1-benzhydrylazetidine (MW 223.3, LogP 3.0–3.4, HBA 1) [2], offering fragment library designers a distinct vector for exploring CNS-penetrant chemical matter. The strained azetidine ring also provides a unique three-dimensional topology compared to planar aromatic fragments, enhancing the diversity of fragment screening collections.

Reproducible Medicinal Chemistry Campaigns Requiring High-Purity, Stability-Validated Building Blocks

With a minimum purity specification of 95% and documented long-term storage stability of up to 3 years at 4°C [1][2], this compound is suited for multi-year medicinal chemistry programs where batch-to-batch consistency is critical. The defined purity and storage conditions reduce the risk of impurity-driven false positives in biological assays and ensure reproducible synthetic transformations across project timelines, a procurement advantage over less rigorously characterized azetidine analogs.

Quote Request

Request a Quote for 1-Benzhydryl-N,N-dimethylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.